Crystal Structure and Lattice Energy Differentiation: Et3NHBr vs. Et3NHCl vs. Et3NHI
X-ray crystallographic characterization of the triethylammonium halide series reveals anion-dependent differences in lattice potential energy and crystal packing. Et3NHBr exhibits a distinct crystal structure relative to its chloride and iodide analogs, with quantifiable differences in lattice potential energy (UPOT) values derived from crystallographic data [1]. The ionic radius of the common Et3NH+ cation was determined across the three halides, establishing a baseline for predicting solid-state behavior in crystallization-sensitive applications .
| Evidence Dimension | Crystal structure and lattice potential energy |
|---|---|
| Target Compound Data | Et3NHBr: distinct crystal structure; lattice potential energy (UPOT) determined from X-ray crystallographic data; ionic radius of Et3NH+ cation established |
| Comparator Or Baseline | Et3NHCl: different crystal structure and UPOT; Et3NHI: different crystal structure and UPOT |
| Quantified Difference | Qualitatively distinct crystal structures across Cl, Br, and I analogs; UPOT values differ with anion identity; hydration enthalpy of common cation Et3NH+ = −(150.386 ± 4.071) kJ·mol⁻¹ |
| Conditions | Single-crystal X-ray crystallography at room temperature; isoperibol solution-reaction calorimetry in double-distilled water at T = 298.150 K |
Why This Matters
Crystallization-dependent workflows (e.g., co-crystal screening, solid-form patenting, polymorph control) require halide-specific lattice energy parameters that differ measurably between Et3NHBr and Et3NHCl, making substitution scientifically invalid without revalidation.
- [1] Liu YP, Tan ZC, Di YY, et al. Lattice potential energies and thermochemical properties of triethylammonium halides (Et3NHX) (X = Cl, Br, and I). Journal of Chemical Thermodynamics. 2012;47:150-157. View Source
